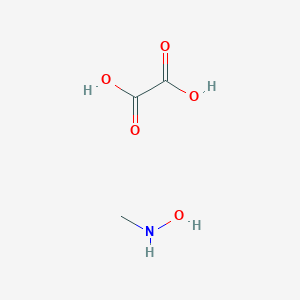

N-Methylhydroxylamine oxalate

Description

Properties

CAS No. |

14479-21-1 |

|---|---|

Molecular Formula |

C3H7NO5 |

Molecular Weight |

137.09 g/mol |

IUPAC Name |

N-methylhydroxylamine;oxalic acid |

InChI |

InChI=1S/C2H2O4.CH5NO/c3-1(4)2(5)6;1-2-3/h(H,3,4)(H,5,6);2-3H,1H3 |

InChI Key |

AANPZKMNFXPEOQ-UHFFFAOYSA-N |

SMILES |

CNO.C(=O)(C(=O)O)O |

Canonical SMILES |

CNO.C(=O)(C(=O)O)O |

Synonyms |

N-Methylhydroxylamine oxalate |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Approaches for N Methylhydroxylamine Oxalate

Catalytic Reduction Strategies

The core of synthesizing N-Methylhydroxylamine is the selective reduction of a nitroalkane, specifically nitromethane (B149229). This transformation requires careful control to prevent over-reduction to the corresponding amine (methylamine). Catalytic hydrogenation is the preferred industrial method, offering high efficiency and selectivity under optimized conditions.

Palladium-Catalyzed Reduction of Nitroalkanes to N-Methylhydroxylamine Oxalate (B1200264)

Palladium-based catalysts are highly effective for the selective hydrogenation of nitroalkanes to N-alkyl hydroxylamines. The process involves the reduction of nitromethane in the presence of a palladium catalyst, typically supported on a high-surface-area material like activated carbon (Pd/C) or silica (B1680970) (Pd/SiO2), under a hydrogen atmosphere.

The key to achieving high selectivity for N-methylhydroxylamine is the moderation of the catalyst's activity to prevent the subsequent reduction of the hydroxylamine (B1172632) to methylamine. This can be achieved by controlling reaction parameters such as temperature, pressure, and solvent, or by introducing additives that selectively poison the catalyst against over-hydrogenation. For instance, the addition of dimethyl sulfoxide (DMSO) has been shown to inhibit the further hydrogenation of hydroxylamines to anilines in related aromatic systems, a principle that can be applied to aliphatic reductions.

Following the catalytic reduction, the resulting N-methylhydroxylamine is not typically isolated as a free base due to its instability. Instead, it is directly converted into a stable salt, such as the oxalate, by reaction with oxalic acid.

Table 1: Representative Conditions for Palladium-Catalyzed Reduction of Nitro Compounds

| Catalyst | Substrate | Reductant | Solvent | Additive | Product | Selectivity (%) |

|---|---|---|---|---|---|---|

| Pd/C | Nitroarenes | NaBH₄ | Water/Ethanol | None | N-Aryl Hydroxylamines | High (Tunable) rsc.org |

| Pd Nanoclusters | Nitroarenes | NaBH₄ | Aqueous | None | N-Aryl Hydroxylamines | Up to 98% rsc.org |

| Supported Pd | Nitroalkanes | H₂ | Various | DMSO/Amines | N-Alkyl Hydroxylamines | Up to 99% |

Note: Data is illustrative of selective nitro reduction principles. Specific conditions for nitromethane to N-methylhydroxylamine may vary.

Investigation of Alternative Heterogeneous Catalytic Systems

While palladium is a benchmark catalyst, research has explored other heterogeneous systems to improve cost-effectiveness, selectivity, and catalyst robustness. These alternatives often employ different metals or supports to modulate the catalytic activity.

Gold-Based Catalysts: Gold nanoparticles supported on metal oxides like titania (Au/TiO₂) have been identified as effective for the selective reduction of nitroalkanes to N-alkyl hydroxylamines nih.gov. These catalysts can activate reducing agents under mild conditions, offering a high degree of chemoselectivity.

Silver-Based Catalysts: Similar to gold, supported silver nanoparticles (e.g., Ag/TiO₂) have demonstrated high activity and selectivity in the reduction of nitroarenes using reducing agents like ammonia-borane nih.gov. While primarily studied for aromatic compounds, the underlying principles are applicable to nitroalkanes.

Platinum-Based Catalysts: Supported platinum catalysts, often modified with promoters, are also used for the selective hydrogenation of nitro compounds. The selectivity towards the hydroxylamine intermediate is highly dependent on the support material and the presence of additives that can temper the catalyst's hydrogenating power.

Vanadium-Based Catalysts: A heterogeneous V₂O₅/TiO₂ catalyst has been shown to be effective for the selective reduction of nitroarenes, presenting a sustainable option that avoids metal hydrides or molecular hydrogen rsc.org.

Table 2: Alternative Heterogeneous Catalysts for Selective Nitro Reduction

| Catalyst System | Substrate Type | Reductant | Key Feature |

|---|---|---|---|

| Au/TiO₂ | Nitroalkanes | Ammonia-Borane | High selectivity for N-alkyl hydroxylamines nih.gov |

| Ag/TiO₂ | Nitroarenes | Ammonia-Borane | High yields of N-aryl hydroxylamines nih.gov |

| Pt/SiO₂ | Nitroaromatics | H₂ | Requires additives (amines, DMSO) for high selectivity researchgate.net |

| V₂O₅/TiO₂ | Nitroarenes | Isopropanol | Sustainable, avoids H₂ or metal hydrides rsc.org |

Salt Formation and Derivatization from N-Methylhydroxylamine

Due to the inherent instability of free N-methylhydroxylamine, it is almost always converted to a more stable crystalline salt for storage and handling. The oxalate salt is commonly prepared due to its ease of formation and well-defined crystalline structure.

Stoichiometric Acid-Base Conversion Methods

The formation of N-Methylhydroxylamine oxalate is a straightforward acid-base reaction. After the catalytic reduction of nitromethane, the crude reaction mixture containing the N-methylhydroxylamine free base is treated with a stoichiometric amount of oxalic acid.

The general procedure involves:

Dissolving oxalic acid in a suitable solvent, such as ethanol or a water/ethanol mixture.

Adding this solution to the solution containing the freshly prepared N-methylhydroxylamine.

The salt, being less soluble in the solvent system, precipitates upon formation or cooling.

The precipitated this compound is then isolated by filtration, washed with a cold solvent to remove impurities, and dried.

The stoichiometry of the reaction is crucial. Two molecules of N-methylhydroxylamine (a mono-basic amine) react with one molecule of oxalic acid (a di-basic acid) to form the corresponding salt.

Isotopic Labeling Techniques for Mechanistic Elucidation

Isotopic labeling is a powerful tool for investigating the detailed pathways of chemical reactions ias.ac.inwikipedia.org. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can trace the path of that atom through the reaction sequence to the final product.

Synthesis of Isotopically Labeled this compound Analogs

The synthesis of isotopically labeled this compound allows for in-depth studies of its formation mechanism and subsequent reactions. The labeling is typically achieved by starting with an isotopically enriched precursor.

¹³C-Labeling: To synthesize [¹³C]this compound, one would start with [¹³C]nitromethane. The labeled nitromethane is then subjected to the standard catalytic reduction procedure. The ¹³C label remains in the methyl group throughout the reaction, yielding [¹³C]N-methylhydroxylamine, which is then converted to its oxalate salt.

¹⁵N-Labeling: Similarly, starting with [¹⁵N]nitromethane would produce [¹⁵N]N-methylhydroxylamine researchgate.netnih.gov. This allows for the study of the nitrogen atom's transformation during the reduction process.

²H-Labeling (Deuterium): Using nitromethane-d₃ (CD₃NO₂) as the starting material would result in a deuterated methyl group. Studying the kinetic isotope effect of this reaction can provide insight into the rate-determining steps of the catalytic cycle.

These labeled compounds can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to pinpoint the location of the isotopic label, providing definitive evidence for proposed reaction mechanisms wikipedia.orgthieme-connect.de.

Table 3: Precursors for Isotopically Labeled this compound

| Labeled Precursor | Resulting Labeled Product | Isotope | Purpose of Labeling |

|---|---|---|---|

| [¹³C]Nitromethane | [¹³C]this compound | ¹³C | Tracing the carbon backbone |

| [¹⁵N]Nitromethane | [¹⁵N]this compound | ¹⁵N | Elucidating the N-O bond cleavage mechanism |

| Nitromethane-d₃ | N-(Trideuteromethyl)hydroxylamine Oxalate | ²H (D) | Studying kinetic isotope effects |

Optimization and Scalability of Synthetic Protocols

The successful transition of a synthetic protocol from the laboratory bench to an industrial manufacturing setting is a complex undertaking that requires meticulous optimization of every step. For the synthesis of this compound, scaling up production necessitates a thorough evaluation of reaction parameters to ensure safety, cost-effectiveness, and consistent product quality. The primary challenges in scaling up often revolve around heat management, mass transfer, and the physical handling of large quantities of materials. chemtek.co.innih.gov

A critical aspect of optimization is managing the exothermic nature of the reaction between N-methylhydroxylamine and oxalic acid. While the heat generated in a small-scale laboratory flask can dissipate relatively easily, on an industrial scale, this heat can accumulate, leading to temperature increases that may cause side reactions, impurity formation, or even a runaway reaction. chemtek.co.in To mitigate this, the rate of reagent addition must be carefully controlled. In a large-scale reactor, this is typically achieved through automated dosing systems that add one reactant to the other over an extended period, allowing the reactor's cooling system to efficiently remove the heat generated.

The choice of solvent and its volume are also crucial parameters for optimization. An ideal solvent should not only facilitate the reaction but also enable high recovery of the this compound through crystallization. When moving to a larger scale, factors such as solvent cost, toxicity, and ease of recovery become paramount. Optimization studies would focus on minimizing the solvent volume to increase reactor throughput while ensuring the product crystallizes out with high purity and a manageable crystal size for efficient filtration.

Furthermore, the method of product isolation and purification must be adapted for large-scale operations. Laboratory techniques like gravity or vacuum filtration using a Büchner funnel are impractical for handling kilograms or tons of material. Industrial-scale production would employ equipment such as centrifuges or Nutsche filter-dryers. The washing of the filter cake to remove impurities must also be optimized to minimize product loss. The drying process is another critical step, where large vacuum ovens or agitated dryers are used to ensure the this compound is dried uniformly and without thermal degradation.

Below is a data table summarizing key parameters and their considerations for the optimization and scalability of this compound synthesis.

| Parameter | Laboratory Scale (Grams) | Pilot/Industrial Scale (Kilograms) | Key Optimization Goals |

| Reagent Addition | Manual addition, often in one portion. | Slow, controlled addition via automated pumps. | Maintain optimal temperature, minimize side-product formation. |

| Temperature Control | Simple heating mantles or ice baths. | Jacketed reactors with circulating thermal fluids. | Ensure reaction safety and consistent product quality. |

| Mixing | Magnetic stir bars. | Large, high-torque overhead mechanical stirrers. | Achieve homogeneity for uniform reaction and heat transfer. |

| Crystallization | Spontaneous cooling, often in a refrigerator. | Controlled cooling profiles, potential for seeding. | Maximize yield and control crystal size for better filtration. |

| Filtration | Büchner funnel with vacuum flask. | Centrifuges or Nutsche filter-dryers. | Efficient and rapid solid-liquid separation. |

| Drying | Vacuum oven. | Agitated vacuum dryers or tumble dryers. | Achieve uniform drying and prevent product decomposition. |

Process analytical technology (PAT) can be integrated into the manufacturing process to monitor the reaction in real-time. This can involve the use of in-situ probes to track reaction progress, particle size distribution of the crystallizing product, and moisture content during drying. This data allows for precise control over the process, ensuring batch-to-batch consistency and high product quality. The ultimate goal of optimization and scalability is to develop a robust, repeatable, and economically viable process for the large-scale production of this compound. chemtek.co.in

Chemical Reactivity and Mechanistic Investigations of N Methylhydroxylamine Oxalate

Role as a Precursor in Advanced Organic Synthesis

N-Methylhydroxylamine, liberated from its oxalate (B1200264) salt, is a versatile reagent in organic synthesis, participating in the formation of key intermediates and reactive species.

Formation of N-Methylhydroxylamine-Derived Intermediates

The oxidation of N,N-disubstituted hydroxylamines is a common method for the synthesis of nitrones, which are valuable 1,3-dipolar species in cycloaddition reactions for the construction of nitrogen-containing heterocycles. While N-methylhydroxylamine is a monosubstituted hydroxylamine (B1172632), its reactions with aldehydes and ketones lead to the in-situ formation of nitrone intermediates. These intermediates can then undergo various transformations, highlighting the role of N-methylhydroxylamine as a precursor to synthetically useful reactive species.

Another significant intermediate derived from N-methylhydroxylamine is the methylaminoxyl radical (CH₃NHO•). This radical is formed through a one-electron oxidation process and has been a subject of interest in mechanistic studies.

| Precursor | Intermediate Species | Synthetic Application |

| N-Methylhydroxylamine | Nitrone | 1,3-Dipolar Cycloadditions |

| N-Methylhydroxylamine | Methylaminoxyl Radical (CH₃NHO•) | Mechanistic Studies, Radical Chemistry |

Generation of Diazene (B1210634) Species

The generation of diazene (diimide, HN=NH) and its derivatives is of significant interest in organic synthesis, particularly for stereospecific reduction reactions. While the direct conversion of N-methylhydroxylamine to N-methyl-diazene (CH₃N=NH) is not a commonly cited reaction, the disproportionation of hydroxylamine in the presence of metal catalysts has been shown to produce diazene-bound metal complexes. acs.orgnih.gov This suggests a plausible, albeit not well-established, pathway for the formation of substituted diazenes from corresponding hydroxylamines under specific catalytic conditions. The oxidation of N-methyl-N-formylhydrazine, a related compound, has been shown to proceed through a diazene intermediate, further suggesting the potential for N-methylhydroxylamine to form such species under oxidative conditions. nih.gov However, the direct, high-yielding synthesis of N-methyl-diazene from N-methylhydroxylamine remains an area requiring further investigation.

Participation in Polymerization Chemistry

Hydroxylamine derivatives, including N-methylhydroxylamine, have found utility in the field of polymer chemistry, particularly in controlling radical polymerization processes.

Mechanistic Insights into Polymerization Termination Processes

N-methylhydroxylamine and other alkyl hydroxylamines can function as "short-stopping" agents in free-radical polymerization. Their role is to terminate the growing polymer chains, thereby controlling the molecular weight and properties of the resulting polymer. The mechanism of termination involves the reaction of the growing polymer radical with the hydroxylamine. This can occur through two primary pathways:

Hydrogen Atom Transfer: The polymer radical can abstract a hydrogen atom from the hydroxylamine, leading to a saturated polymer chain and a hydroxylaminyl radical.

Radical Trapping: The polymer radical can be trapped by the hydroxylamine to form a stable adduct, effectively terminating the chain.

The resulting hydroxylaminyl radicals are generally less reactive towards the monomer, thus slowing down or stopping the polymerization process. This property is crucial in industrial polymerization processes for producing materials with desired specifications.

Oxidation Chemistry Involving N-Methylhydroxylamine Species

The oxidation of N-methylhydroxylamine has been a subject of detailed mechanistic studies, particularly focusing on one-electron oxidation pathways.

Studies on One-Electron Oxidations

The one-electron oxidation of N-methylhydroxylamine leads to the formation of the corresponding methylaminoxyl radical (CH₃NHO•). This process has been studied using techniques such as electron spin resonance (ESR) spectroscopy. These studies have provided valuable insights into the structure and reactivity of this radical intermediate. The formation of the methylaminoxyl radical is a key step in the mechanisms of various biochemical and chemical processes involving N-methylhydroxylamine. For instance, in biological systems, the oxidation of N-methylhydroxylamine can be mediated by enzymes, leading to the formation of this radical species, which can then participate in further reactions.

| Oxidant | Intermediate | Observation Method |

| One-electron oxidizing agents | Methylaminoxyl Radical (CH₃NHO•) | Electron Spin Resonance (ESR) Spectroscopy |

Nucleophilic and Electrophilic Reactivity

N-methylhydroxylamine possesses both nucleophilic and electrophilic character, allowing it to participate in a variety of chemical reactions. The nitrogen and oxygen atoms of the hydroxylamine functional group have lone pairs of electrons, making them nucleophilic centers. Conversely, the molecule can also react as an electrophile under certain conditions.

As a nucleophile, N-methylhydroxylamine readily reacts with various electrophilic reagents. A notable example is its reaction with sodium pentacyanonitrosylferrate(II) (nitroprusside). nih.gov In this reaction, N-methylhydroxylamine acts as a nucleophile, attacking the nitrosyl ligand of the nitroprusside complex. nih.gov The reaction proceeds in a pH-dependent manner and results in the formation of N-methyl-N-nitrosohydroxylamine. nih.gov

N-methylhydroxylamine can participate in nucleophilic addition and condensation reactions, particularly with carbonyl compounds and other electrophilic centers. These reactions are characteristic of hydroxylamine derivatives and are fundamental in synthetic organic chemistry. For instance, hydroxylamines are known to react with aldehydes and ketones to form oximes.

While specific studies detailing the nucleophilic addition reactions of N-methylhydroxylamine oxalate are limited, the general reactivity pattern of N-methylhydroxylamine suggests it will undergo such transformations. The nucleophilicity of the nitrogen atom is a key factor in these reactions. It has been observed in studies of related compounds that the presence of a methyl group can influence the nucleophilic reactivity. nih.gov

Condensation reactions, which involve the formation of a new bond with the elimination of a small molecule like water, are also anticipated. The oxalate counter-ion is unlikely to directly participate in the reaction mechanism but could influence the reaction environment, such as the pH, which can be a critical parameter in acid- or base-catalyzed condensation reactions.

Kinetic and Thermodynamic Studies of Chemical Transformations

The rates and equilibria of chemical reactions involving N-methylhydroxylamine are influenced by various factors, including pH and the nature of the solvent. Understanding these effects is crucial for controlling and optimizing synthetic procedures.

A comprehensive pH-rate profile for the reaction of hydroxylamine with 2,4-dinitrophenyl ethyl phosphate (B84403) has been reported, which provides a useful model for understanding the pH-dependent reactivity of N-methylhydroxylamine. researchgate.net In this study, it was observed that hydroxylamine can react in three different forms depending on the pH: the neutral species, the anion (at high pH), and a zwitterionic form. researchgate.net A similar behavior can be expected for N-methylhydroxylamine.

The solvent in which a reaction is carried out can have a profound effect on the reaction rate and mechanism. wikipedia.org Solvent properties such as polarity, proticity, and the ability to form hydrogen bonds can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the activation energy of the reaction. chemrxiv.orgallresearchjournal.com

For reactions involving N-methylhydroxylamine, polar protic solvents are generally capable of solvating both the reactants and the transition state through hydrogen bonding. In contrast, polar aprotic solvents may solvate the reactants and transition state differently, which can lead to significant changes in the reaction rate. The choice of solvent can influence the nucleophilicity of N-methylhydroxylamine and the electrophilicity of its reaction partners.

Below is a table summarizing the expected influence of different solvent types on the kinetics of reactions involving N-methylhydroxylamine as a nucleophile.

| Solvent Type | Characteristics | Expected Effect on Nucleophilic Reactions of N-Methylhydroxylamine |

|---|---|---|

| Polar Protic (e.g., water, methanol) | High dielectric constant, capable of hydrogen bond donation. | Can solvate both the N-methylhydroxylamine and the electrophile. May decrease the nucleophilicity of N-methylhydroxylamine through hydrogen bonding to the lone pairs. |

| Polar Aprotic (e.g., DMSO, acetonitrile) | High dielectric constant, not a hydrogen bond donor. | Effectively solvates cations but not anions (or the nucleophilic nitrogen/oxygen of N-methylhydroxylamine). This can lead to an enhancement of the reaction rate compared to protic solvents. |

| Nonpolar (e.g., hexane, toluene) | Low dielectric constant. | Poor solubility for the ionic this compound. Reactions are generally slower due to poor solvation of charged intermediates and transition states. |

Applications of N Methylhydroxylamine Oxalate in Synthetic Chemistry and Biological Probes

Utilization as a Building Block in Complex Molecule Synthesis

The structure of N-methylhydroxylamine provides a unique combination of nucleophilicity and a reactive N-O bond, making it an ideal building block for introducing specific functionalities into molecules. This capacity is widely exploited in the synthesis of various classes of organic compounds.

N-Hydroxylated amino acid derivatives are crucial components in the synthesis of pseudopeptides, enzyme inhibitors, and various natural products. researchgate.net These derivatives are key for creating hydroxamate-based peptidomimetics, which have significant applications in medicinal chemistry and combinatorial chemistry. researchgate.net The incorporation of an N-hydroxy group can modify the properties of peptides, for instance, by enabling metal coordination to enforce conformational rigidity, which is vital for specific molecular recognition.

The N-methylhydroxylamine moiety can be incorporated into peptide-like structures to create probes for studying biological systems. For example, methyl N,O-hydroxylamine linkers have been successfully incorporated onto muramyl dipeptide (MDP), a derivative of the bacterial cell wall component peptidoglycan (PG). nih.gov This modification allows for the rapid functionalization of PG fragments, enabling their use as probes to understand host-pathogen interactions, particularly the innate immune system's recognition of bacterial PAMPs (pathogen-associated molecular patterns) by receptors like Nod2. nih.gov The resulting N,O-hydroxylamine MDP serves as a versatile handle for bioconjugation with fluorophores or for immobilization on surfaces for analytical studies. nih.gov

One of the most prominent applications of N-methylhydroxylamine is in the synthesis of nitrones. Nitrones are valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings. orgsyn.orgresearchgate.net The synthesis of N-methylnitrones is typically achieved through the condensation of N-methylhydroxylamine (often from its hydrochloride or oxalate (B1200264) salt) with aldehydes or ketones. researchgate.netias.ac.in

This reaction is versatile, and various protocols have been developed to improve efficiency and environmental friendliness. For instance, an eco-friendly synthesis involves the condensation of aldehydes and N-substituted hydroxylamine (B1172632) hydrochlorides in glycerol, which acts as a recyclable solvent and catalyst, providing rapid access to nitrone derivatives in high yields without the need for an additional base. ias.ac.in The reaction generally involves the formation of a C=N bond, and conditions are often optimized to remove the water produced during the condensation to maximize the yield. orgsyn.orgias.ac.in

| Carbonyl Compound | Reagent | Product (Nitrone) | Reference |

| Benzaldehyde | N-Methylhydroxylamine Hydrochloride | C-Phenyl-N-methylnitrone | ias.ac.in |

| Various Aldehydes & Ketones | N-Alkylhydroxylamines | N-Alkylnitrones | orgsyn.org |

| Aliphatic/Aromatic Aldehydes | N-Methylhydroxylamine Hydrochloride | Alkyl/Aryl-N-methylnitrones | researchgate.net |

This table illustrates the general reaction for forming nitrone intermediates from carbonyl compounds and N-methylhydroxylamine derivatives.

The nitrone intermediates generated from N-methylhydroxylamine are pivotal in the synthesis of various heterocyclic compounds, most notably isoxazoles and their saturated or partially saturated analogs, isoxazolidines and isoxazolines. researchgate.netresearchgate.net These five-membered heterocyclic rings are found in many bioactive natural products and synthetic drugs, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities. mdpi.com

The primary method for their synthesis is the [3+2] cycloaddition reaction, where a nitrone (the 1,3-dipole) reacts with a dipolarophile, such as an alkene or alkyne. orgsyn.orgnih.gov

Reaction with an alkene yields an isoxazolidine (B1194047) . orgsyn.orgresearchgate.net

Reaction with an alkyne yields an isoxazole (B147169) (or more accurately, a dihydroisoxazole (B8533529) or isoxazoline, which can be oxidized to an isoxazole).

This cycloaddition can be performed intramolecularly, which is a highly effective strategy for generating complex carbocyclic or heterocyclic ring systems fused to the newly formed isoxazolidine ring. orgsyn.org Numerous green and efficient synthetic methods have been developed, such as one-pot, multi-component reactions under ultrasonic irradiation, to produce isoxazole derivatives in high yields. nih.govpreprints.org

| Nitrone Derivative | Dipolarophile | Heterocyclic Product | Reference |

| In situ generated N-methylnitrone | Alkene | N-Methylisoxazolidine | orgsyn.org |

| In situ generated Nitrile Oxide | Alkene/Alkyne | Isoxazoline/Isoxazole | nih.govpreprints.org |

| α-Aryl-N-methyl nitrones | Diethyl maleate | Substituted Isoxazolidine | researchgate.net |

This table provides examples of heterocyclic compounds synthesized via cycloaddition reactions involving nitrone intermediates derived from hydroxylamine precursors.

The unique structural features of N-hydroxylated amino acids make them valuable building blocks for pseudopeptides with tailored properties. researchgate.net Pseudopeptides are peptide mimics where the peptide bond is replaced by another functional group, often to improve stability against enzymatic degradation or to enhance binding affinity. The incorporation of N-hydroxy groups, facilitated by reagents like N-methylhydroxylamine, leads to hydroxamate-containing structures.

Hydroxamic acids are potent inhibitors of a class of enzymes known as metalloproteases, due to their ability to chelate the metal ion (often zinc) in the enzyme's active site. Furthermore, N,O-substituted hydroxylamine derivatives have been identified as promising inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy. nih.gov The synthesis and evaluation of these hydroxylamine derivatives have shown that they can effectively suppress kynurenine (B1673888) production in cell-based assays, indicating their potential as effective prodrugs for IDO1 inhibition. nih.gov This highlights the critical role of the hydroxylamine scaffold in designing next-generation enzyme inhibitors. nih.gov

Reagent in Specialized Chemical Processes

Beyond its role as a structural building block, N-methylhydroxylamine and its derivatives participate in specialized chemical reactions, notably in the field of polymer chemistry.

N-methylhydroxylamine can serve as a precursor to control agents in controlled radical polymerization, specifically in Nitroxide-Mediated Polymerization (NMP). This technique allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. ucsc.edu

The mechanism involves the formation of stable nitroxide radicals. N-substituted hydroxylamines can be oxidized to form these nitroxides. nih.gov For example, the reaction of N-methylhydroxylamine with oxyhemoglobin has been shown to produce nitroxide radicals. nih.gov In the context of NMP, these nitroxides act as reversible radical capping agents. They form a dormant species by coupling with the propagating polymer chain radical. This dormant species can then reversibly cleave to regenerate the nitroxide and the propagating radical, allowing for controlled chain growth. The use of α-hydrogen-containing nitroxides, which can be derived from precursors like N-methylhydroxylamine, has been particularly successful in controlling the polymerization of a wide range of monomers, including styrenes, acrylates, and acrylamides. ucsc.edu While not a direct initiator itself, N-methylhydroxylamine's ability to scavenge radicals and be converted into a mediating nitroxide makes it a relevant compound in the control of these polymerization processes.

Mechanistic Probes in Biochemical Systems

N-Methylhydroxylamine oxalate serves as a critical tool for investigating reaction mechanisms in complex biochemical systems, primarily due to the reactivity of the N-methylhydroxylamine cation. Its ability to interact with and quench radical species makes it an effective probe for studying enzymes that operate via free-radical chemistry.

Elucidation of Ribonucleotide Reductase (RNR) Inhibition Mechanisms

N-Methylhydroxylamine has been identified as a potent inhibitor of Ribonucleotide Reductase (RNR), an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.govpnas.org The catalytic cycle of RNR depends on a stable tyrosyl free radical located in its small subunit (termed R2 in Class Ia enzymes found in mammals, and NrdF in Class Ib enzymes found in some bacteria). nih.gov N-Methylhydroxylamine functions as a mechanistic probe by directly targeting and quenching this essential radical, thereby halting enzyme activity.

Research has demonstrated that N-methylhydroxylamine is a significantly more effective radical scavenger against certain bacterial RNRs compared to the standard RNR inhibitor, hydroxyurea. nih.govpnas.org This was particularly evident in studies on the Class Ib RNR from Bacillus anthracis, the bacterium responsible for anthrax. The NrdF subunit of this bacterium contains the vital tyrosyl radical necessary for its function. nih.gov

Experimental data shows that N-methylhydroxylamine scavenges the tyrosyl radical in the B. anthracis NrdF protein several orders of magnitude faster than hydroxyurea. nih.govpnas.org This potent and rapid quenching action not only inhibits bacterial growth but also serves to elucidate the enzyme's reliance on the radical for its catalytic mechanism. The high selectivity of N-methylhydroxylamine for the bacterial NrdF over the mammalian R2 subunit highlights subtle structural or accessibility differences in the active sites of these enzymes, making it a valuable probe for comparative enzymology. pnas.orgacs.org By monitoring the disappearance of the tyrosyl radical's characteristic spectroscopic signal in the presence of N-methylhydroxylamine, researchers can directly observe the kinetics of inhibition and probe the accessibility of the radical site. pnas.org

Investigation of Radical Scavenging Processes at a Molecular Level

The use of N-methylhydroxylamine as an inhibitor of RNR provides a clear and specific model for investigating radical scavenging processes at the molecular level. Its interaction with the tyrosyl radical within the enzyme's active site allows for detailed kinetic analysis of radical quenching.

Studies comparing the radical scavenging efficiency of N-methylhydroxylamine against different RNR proteins have yielded precise kinetic data. By using real-time monitoring of the tyrosyl radical's absorbance at approximately 410 nm, researchers have quantified the rate of radical disappearance upon the introduction of scavengers. pnas.org

The findings indicate that N-methylhydroxylamine and the related compound hydroxylamine are far more potent scavengers of the B. anthracis NrdF radical than the mammalian R2 radical. pnas.org This differential reactivity serves as a molecular probe, suggesting that the active site of the bacterial enzyme is more accessible or electrostatically favorable for interaction with these small hydroxylamine derivatives. Such investigations are crucial for understanding the structure-function relationships that govern radical-based enzymatic catalysis and for designing selective inhibitors that can target pathogens without affecting the host's enzymes. nih.govacs.org

The table below presents kinetic data from a study comparing the radical scavenging activity of N-methylhydroxylamine and other compounds against the RNR subunits from Bacillus anthracis (NrdF) and mouse (R2). The pseudo-first-order rate constants (kobs) quantify the speed at which the essential tyrosyl radical is quenched.

Data sourced from studies on the inhibition of Ribonucleotide Reductase. pnas.org

Analytical Characterization and Research Methodologies for N Methylhydroxylamine Oxalate

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for probing the molecular structure of N-Methylhydroxylamine oxalate (B1200264). By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For N-Methylhydroxylamine oxalate, which is composed of the N-methylhydroxylammonium cation ([CH₃NH₂OH]⁺) and the oxalate anion ([C₂O₄]²⁻), NMR studies are crucial for confirming the identity and purity of the cationic component.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the N-methylhydroxylammonium cation, there are three distinct types of protons: those on the methyl group (-CH₃), the amine group (-NH₂-), and the hydroxyl group (-OH). The chemical shifts of these protons are influenced by their local electronic environment.

Methyl Protons (-CH₃): These protons are expected to appear as a singlet in the ¹H NMR spectrum, typically in the range of 2.5-3.0 ppm. The singlet nature arises from the absence of adjacent protons to couple with.

Amine and Hydroxyl Protons (-NH₂- and -OH): These protons are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. They are often observed as broad singlets and may appear over a wider chemical shift range.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ | 2.5 - 3.0 | Singlet |

| -NH₂- | Variable (Broad) | Singlet |

| -OH | Variable (Broad) | Singlet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, signals from both the cation and the anion are expected.

N-methylhydroxylammonium Cation: A single resonance is expected for the methyl carbon (-CH₃), typically in the range of 30-40 ppm.

Oxalate Anion: The two equivalent carbons in the oxalate anion will give rise to a single signal. Due to the electronegativity of the oxygen atoms and the sp² hybridization, this signal is expected to appear significantly downfield, generally in the range of 160-170 ppm. researchgate.net

| Carbon Type | Expected Chemical Shift (ppm) |

| -CH₃ (Cation) | 30 - 40 |

| -COO⁻ (Anion) | 160 - 170 |

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering deeper insights into the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For the N-methylhydroxylammonium cation, no significant COSY correlations are expected as the protons on the methyl group are not adjacent to other non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the same group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu In the case of the N-methylhydroxylammonium cation, correlations might be observed between the methyl protons and the nitrogen atom if ¹⁵N NMR is employed.

NOEDIF (Nuclear Overhauser Effect Difference): This technique can be used to probe spatial relationships between atoms.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the various bonds present in both the cation and the anion.

O-H and N-H Stretching: Broad absorption bands in the region of 3200-3600 cm⁻¹ are characteristic of O-H and N-H stretching vibrations from the hydroxyl and amine groups of the cation.

C-H Stretching: Absorption bands corresponding to the C-H stretching of the methyl group are expected in the 2800-3000 cm⁻¹ region.

C=O Stretching (Oxalate): The oxalate anion will show a strong, characteristic absorption band for the antisymmetric C=O stretching vibration, typically in the range of 1600-1700 cm⁻¹. nih.gov

O-C-O Bending and other vibrations: The region below 1500 cm⁻¹ will contain various other bending and stretching vibrations, including those for C-N and C-C bonds, as well as O-C-O bending modes from the oxalate anion. nih.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| -OH, -NH₂ | Stretching | 3200 - 3600 (Broad) |

| -CH₃ | Stretching | 2800 - 3000 |

| C=O (Oxalate) | Antisymmetric Stretching | 1600 - 1700 (Strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable technique.

Positive Ion Mode: In the positive ion mode, the N-methylhydroxylammonium cation ([CH₃NH₂OH]⁺) would be detected. Its expected m/z value would be approximately 48.05, corresponding to its molecular weight.

Negative Ion Mode: In the negative ion mode, the oxalate anion ([C₂O₄]²⁻) could be detected, though it is more common to observe the singly charged hydrogen oxalate ion ([HC₂O₄]⁻) with an expected m/z of approximately 89.00.

The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental composition of the detected ions, thereby verifying the identity and purity of the this compound sample. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and thermally labile molecules like N-Methylhydroxylamine. The analysis often involves observing the protonated molecule, [M+H]⁺.

In studies of related N-methyl compounds, such as N-methyl amino acids, ESI-MS/MS analysis of the [M+H]⁺ ions reveals characteristic fragmentation patterns, including the neutral loss of water and carbon monoxide. nih.gov For hydroxylamine (B1172632) derivatives, which share chemical properties with N-Methylhydroxylamine, ESI in positive mode is commonly employed. For instance, in the analysis of a benzaldehyde-derivatized hydroxylamine, the protonated molecular ion [M+H]⁺ was successfully identified, confirming the structure of the derivative. oup.com Key parameters in such an analysis are carefully controlled to ensure optimal ionization and detection.

Table 1: Example ESI-MS Parameters for Analysis of a Hydroxylamine Derivative oup.com

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI-Positive |

| Source Voltage | 5.02 kV |

| Capillary Temp. | 275°C |

| Sheath Gas | Nitrogen |

| Auxiliary Gas | Nitrogen |

This data illustrates a typical setup for analyzing hydroxylamine-type compounds, which would be applicable to N-Methylhydroxylamine, likely after a similar derivatization step to improve its chromatographic retention and ionization efficiency. oup.com

Fast Atom Bombardment Mass Spectrometry (FAB MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct analysis of N-Methylhydroxylamine by GC-MS is challenging due to its high polarity and low volatility. Consequently, chemical derivatization is a mandatory step to convert the analyte into a more volatile and less polar derivative suitable for GC analysis.

A common strategy for the analysis of hydroxylamines involves derivatization to form an oxime. For example, hydroxylamine has been analyzed by converting it to acetone (B3395972) oxime using acetone, followed by GC-MS detection via selected-ion-monitoring. nih.gov This approach is simple, reproducible, and sensitive. nih.gov Another patented method for hydroxylamine hydrochloride involves a specific derivatization reagent followed by GC analysis on a capillary column. google.com

Table 2: Example GC Conditions for Analysis of a Hydroxylamine Derivative google.com

| Parameter | Setting |

|---|---|

| Column | Agilent HP-5 |

| Initial Temperature | 100°C, hold 1-15 min |

| Temperature Ramp | 20°C/min to 180°C |

| Final Temperature | 180°C, hold 1-15 min |

| Inlet Temperature | 180°C - 260°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 220°C - 320°C |

| Carrier Gas | Nitrogen or Helium |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method for analyzing compounds that are not amenable to GC. Given the properties of N-Methylhydroxylamine (high polarity, low molecular weight, lack of a strong UV chromophore), LC-MS is an ideal analytical tool. nih.gov

Research on the closely related compound, hydroxylamine, demonstrates that direct LC-MS analysis is possible, though it can be hampered by poor retention on standard reversed-phase columns and interference from matrix components. nih.gov To overcome these issues, derivatization is often employed. A method for the related N,O-Dimethyl Hydroxylamine utilizes Dansyl Chloride as a derivatization agent to produce a derivative that is readily detectable by LC-MS. researchgate.net Such a strategy enhances chromatographic retention and provides a chromophore for UV detection, in addition to being MS-detectable. researchgate.net

Chromatographic Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis of non-volatile compounds. Due to the high polarity of N-Methylhydroxylamine, standard reversed-phase HPLC can be challenging. However, several approaches have been successfully developed for related compounds.

One effective strategy is derivatization. A validated method for determining hydroxylamine as an impurity in drug substances involves pre-column derivatization with benzaldehyde. oup.comnih.gov The resulting hydrophobic product is well-retained on a C18 column and can be detected with high sensitivity using a UV detector. oup.comnih.gov Validation of such a method includes assessing linearity, sensitivity, and precision. oup.com

Table 3: Validation Data for an HPLC-UV Method of a Derivatized Hydroxylamine oup.com

| Parameter | Result |

|---|---|

| Linearity Range | 0.03 to 0.1 ppm |

| Limit of Detection (LOD) | 0.01 ppm (S/N > 3.0) |

| Limit of Quantitation (LOQ) | 0.03 ppm (S/N > 10.0) |

| Wavelength (λmax) | 250 nm |

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for highly polar and basic compounds like N-Methylhydroxylamine. chromforum.org HILIC utilizes a polar stationary phase (like silica) with a mobile phase rich in an organic solvent, such as acetonitrile, allowing for the retention of compounds that elute in the void volume in reversed-phase chromatography. chromforum.org

Gas Chromatography (GC)

As with GC-MS, Gas Chromatography (GC) with other detectors, such as a Flame Ionization Detector (FID), requires derivatization of N-Methylhydroxylamine to increase its volatility. The compound is commercially available as a hydrochloride salt, and product information suggests it can be analyzed via GC. biosynth.com The derivatization process, as described in a patent for hydroxylamine hydrochloride, converts the salt into a neutral, volatile species that can be effectively separated on a standard capillary column like an HP-5. google.com This method is noted for being rapid, precise, and sensitive, overcoming the limitations of other analytical techniques. google.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used chromatographic technique for the qualitative monitoring of organic reactions. khanacademy.org It allows for the swift separation of components in a mixture, enabling researchers to track the consumption of reactants and the formation of products over time. aga-analytical.com.pl The principle of TLC involves the separation of compounds based on their differential partitioning between a solid stationary phase, typically coated on a glass or aluminum plate, and a liquid mobile phase that moves up the plate by capillary action. khanacademy.org

In the context of reactions involving this compound, TLC can be employed to monitor the progress of a reaction where N-Methylhydroxylamine is a reactant. Since N-Methylhydroxylamine itself is a polar compound, a polar stationary phase like silica (B1680970) gel is a suitable choice. 182.160.97 The selection of an appropriate mobile phase is crucial for achieving good separation between the starting material, the product, and any potential by-products. A common approach is to use a mixture of a relatively nonpolar solvent and a more polar solvent, with the ratio adjusted to optimize the separation. For a compound like N-Methylhydroxylamine, a mobile phase consisting of a mixture of solvents such as ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol (B129727) could be effective. khanacademy.org

Visualization of the separated spots on the TLC plate is necessary as N-Methylhydroxylamine and many of its reaction products are colorless. plantextractwholesale.com Several methods can be employed for visualization. One common non-destructive method is the use of a UV lamp, particularly if the compounds are UV-active, which is often the case for aromatic or conjugated systems. libretexts.org For compounds that are not UV-active, various chemical staining reagents can be used. youtube.com A potassium permanganate (B83412) (KMnO₄) stain is a general-purpose oxidizing stain that can visualize a wide range of organic compounds, appearing as yellow or brown spots on a purple background. fiu.edu Another suitable option for visualizing amines and their derivatives is a ninhydrin (B49086) solution, which typically produces pink or purple spots upon heating. illinois.edu

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals, diluted, and spotted on a TLC plate alongside the starting material as a reference. After developing the plate with the chosen mobile phase and visualizing the spots, the disappearance of the starting material spot and the appearance and intensification of the product spot can be observed, indicating the progression of the reaction.

Interactive Data Table: Hypothetical TLC Parameters for Monitoring a Reaction with N-Methylhydroxylamine

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v) or Dichloromethane/Methanol (e.g., 9:1 v/v) |

| Application | Spotting of the reaction mixture and starting material reference using a capillary tube. |

| Development | In a closed chamber with the chosen mobile phase until the solvent front reaches near the top of the plate. |

| Visualization | 1. UV light (254 nm) for UV-active compounds. 2. Staining with potassium permanganate solution. 3. Staining with ninhydrin solution followed by gentle heating. |

| Interpretation | The disappearance of the reactant spot and the appearance of the product spot indicate reaction progress. The relative positions (Rf values) of the spots help in identifying the components. |

Quantitative Analytical Methods in Research Contexts

Quantitative analysis of the oxalate content in this compound is essential for determining the purity and stoichiometry of the compound. Various analytical methods can be employed for the accurate quantification of oxalate. nih.gov These methods are often based on principles of titration, chromatography, or enzymatic reactions. nih.govnih.gov

One of the most established and cost-effective methods for oxalate determination is redox titration with potassium permanganate (KMnO₄). slideshare.net In this method, an acidic solution of the oxalate-containing sample is titrated with a standardized solution of KMnO₄. byjus.com The permanganate ion (MnO₄⁻), which is intensely purple, acts as a self-indicator. byjus.com It oxidizes the oxalate ions (C₂O₄²⁻) to carbon dioxide (CO₂), while being reduced to the colorless manganese(II) ion (Mn²⁺). libretexts.org The endpoint of the titration is reached when all the oxalate has been consumed, and the addition of a slight excess of KMnO₄ results in a persistent pink color in the solution. byjus.com The reaction is typically carried out at an elevated temperature (around 60-70 °C) to ensure a sufficient reaction rate. quora.com

Enzymatic methods offer high specificity and sensitivity for oxalate quantification. d-nb.info These methods commonly utilize the enzyme oxalate oxidase, which catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide (H₂O₂). cas.cz The amount of oxalate can then be determined by measuring the consumption of oxygen or the production of hydrogen peroxide. d-nb.infocas.cz The hydrogen peroxide produced can be quantified using a variety of techniques, including colorimetric assays where a chromogenic substrate is oxidized by H₂O₂ in the presence of peroxidase, leading to a colored product whose absorbance can be measured spectrophotometrically. cas.cz

Other analytical techniques for oxalate quantification include ion chromatography and gas chromatography, often coupled with mass spectrometry, which provide high sensitivity and selectivity. nih.gov However, these methods require more sophisticated instrumentation compared to titration and enzymatic assays. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available resources.

Interactive Data Table: Comparison of Research Findings for Oxalate Quantification Methods

| Analytical Method | Principle | Typical Sample | Reported Findings/Performance |

| Permanganate Titration | Redox titration where oxalate is oxidized by potassium permanganate. byjus.com | Aqueous solutions, plant extracts. thepharmajournal.com | A standard and accurate method, with quantities as low as 0.05 mg of oxalic acid being estimated with accuracy. thepharmajournal.com The endpoint is visualized by a persistent pink color. byjus.com |

| Enzymatic Method (Oxalate Oxidase) | Enzymatic oxidation of oxalate to CO₂ and H₂O₂, followed by quantification of H₂O₂. cas.cz | Urine, plasma, plant tissues. d-nb.infocas.cz | Highly specific and sensitive, with a good correlation to HPLC methods. cas.cz One study reported a detection limit of 10 nmol of oxalate. d-nb.info |

| Ion Chromatography | Separation of oxalate ions on an ion-exchange column followed by conductivity or amperometric detection. nih.gov | Waste streams, biological fluids. | A sensitive method for trace analysis, with one report describing detection in waste streams. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of oxalate to a volatile ester followed by separation and detection by GC-MS. nih.gov | Plasma, urine. nih.gov | Capable of high sensitivity, with one study reporting the ability to quantify oxalate as low as 1.5 µM in plasma. nih.gov |

Q & A

Q. What are the standard methods for synthesizing N-Methylhydroxylamine oxalate, and how can purity be ensured?

The synthesis typically involves reacting N-methylhydroxylamine with oxalic acid under controlled conditions. A validated protocol includes dissolving N-methylhydroxylamine hydrochloride in methanol/water, adjusting the pH to ~5 with NaOH, and adding oxalic acid to precipitate the oxalate salt. Recrystallization from ethanol-dipropyl ether is recommended to achieve >95% purity . Purity verification should include elemental analysis, NMR, and FTIR spectroscopy to confirm the absence of unreacted starting materials or byproducts .

Q. How is this compound characterized structurally and functionally in academic research?

Structural characterization requires a combination of techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the methyl group and hydroxylamine moiety.

- FTIR to identify functional groups (e.g., C=O stretch of oxalate at ~1700 cm⁻¹).

- Elemental analysis to validate empirical formula (C₃H₇NO₅) .

Functional studies may involve assessing its role as a reducing agent or chelator in reaction systems .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods to avoid inhalation of fine particles.

- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation.

- Avoid contact with strong oxidizers or moisture to minimize decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound with controlled particle size and crystallinity?

A statistical experimental design (e.g., response surface methodology) can optimize parameters like temperature, pH, and stoichiometry. For example, reaction temperature significantly impacts crystallinity: lower temperatures (5–10°C) yield smaller particles, while higher temperatures (25–30°C) promote larger crystals. Stirring rate and solvent polarity (e.g., ethanol vs. methanol) further modulate particle morphology .

Q. What analytical methods are most effective for quantifying oxalate content in samples containing this compound?

Q. How can researchers resolve contradictions in reported genotoxicity data for hydroxylamine derivatives like this compound?

Discrepancies may arise from differences in assay systems (e.g., bacterial vs. mammalian cells) or metabolic activation. A tiered approach is recommended:

In vitro assays : Use Ames test (with/without S9 metabolic activation) to assess mutagenicity.

Chromosomal aberration tests : Employ mammalian cell lines (e.g., Vicia faba root tips) to evaluate clastogenicity .

Mechanistic studies : Investigate reactive oxygen species (ROS) generation or DNA adduct formation via LC-MS/MS .

Q. What strategies enable the use of this compound in asymmetric synthesis or catalysis?

The compound’s hydroxylamine group can act as a chiral auxiliary or ligand. For example:

- In asymmetric Strecker reactions , it facilitates enantioselective cyanide addition to imines.

- Coordination with transition metals (e.g., Cu²⁺) enhances catalytic activity in oxidation-reduction cycles. Optimize enantiomeric excess by tuning solvent polarity and metal-ligand ratios .

Methodological Considerations for Data Analysis

Q. How should researchers design experiments to study the stability of this compound under varying environmental conditions?

- Accelerated stability testing : Expose the compound to controlled humidity (40–80% RH), temperature (25–60°C), and light (UV-vis) over 4–12 weeks.

- Monitor degradation via HPLC-UV to track oxalate dissociation or oxidation byproducts (e.g., nitroxides).

- Use Arrhenius modeling to predict shelf life under standard storage conditions .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies involving this compound?

- Probit analysis for LD₅₀/LC₅₀ determination in acute toxicity assays.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups in chronic exposure studies.

- Benchmark dose modeling (BMD) for non-linear dose-response curves in genotoxicity data .

Data Reporting and Reproducibility

Q. What metadata should be included when publishing synthetic protocols for this compound to ensure reproducibility?

- Detailed reaction conditions : Solvent ratios, pH, temperature, stirring speed.

- Purification steps : Recrystallization solvents, drying time/temperature.

- Analytical validation : NMR shifts, FTIR peaks, and chromatographic retention times .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.